molecular formula C26H24N2O3S2 B6580372 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide CAS No. 1114653-51-8

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

Cat. No. B6580372
CAS RN: 1114653-51-8
M. Wt: 476.6 g/mol
InChI Key: SONIDOXEBMTHDJ-UHFFFAOYSA-N
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Description

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide, or DMPMS for short, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the thiophene ring, which is a five-membered heterocyclic compound composed of sulfur and carbon atoms. DMPMS has a variety of properties that make it a useful tool for researchers, including its ability to act as a catalyst and its high solubility in organic solvents.

Scientific Research Applications

DMPMS has numerous applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, such as polymers, heterocycles, and pharmaceuticals. Additionally, DMPMS has been used as a reagent in the synthesis of a variety of other compounds, such as polymers, heterocycles, and pharmaceuticals. It has also been used in the study of the structure and function of proteins and nucleic acids, as well as in the study of enzyme catalysis.

Mechanism of Action

The mechanism of action of DMPMS is not fully understood. However, it is believed to act as a catalyst in the formation of covalent bonds between molecules, by facilitating the transfer of electrons. It is also believed to act as a nucleophile, by reacting with electrophiles to form covalent bonds. Additionally, it is thought to act as a Lewis acid, by accepting electrons and forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPMS are not well understood. However, it is believed to have some effect on the activity of enzymes and other proteins, as well as on the structure and function of nucleic acids. Additionally, it is possible that DMPMS may have some effect on the activity of certain hormones, such as insulin.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMPMS in laboratory experiments is its high solubility in organic solvents. This makes it easy to work with, as it can be dissolved in a variety of solvents, such as methanol, dichloromethane, and tetrahydrofuran. Additionally, DMPMS is relatively stable, and can be stored for long periods of time without significant degradation.
However, there are some limitations to using DMPMS in laboratory experiments. For example, it is a relatively expensive compound, and thus may not be suitable for large-scale experiments. Additionally, it is not as reactive as some other compounds, and thus may not be as effective in certain applications.

Future Directions

The potential future directions for DMPMS are numerous. One possibility is to use it in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used to study the structure and function of proteins and nucleic acids, as well as to study enzyme catalysis. Furthermore, it could be used in the development of new pharmaceuticals, as well as in the study of hormone activity. Finally, it could be used in the development of new materials, such as polymers and heterocycles.

Synthesis Methods

DMPMS is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-methoxybenzene-1-sulfonamide, followed by the addition of N,N-diphenylthiophene-2-carboxylic acid. The reaction yields a mixture of two isomers, which are then separated by column chromatography. Finally, the two isomers are combined with a base to form the desired product, DMPMS.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N,4-diphenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S2/c1-18-14-15-22(16-19(18)2)28(3)33(30,31)25-23(20-10-6-4-7-11-20)17-32-24(25)26(29)27-21-12-8-5-9-13-21/h4-17H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONIDOXEBMTHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide

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